

"a comparative study of different magnesium salts on athletic performance"

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Compound of Interest

Compound Name: Magnesium orotate

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A Comparative Analysis of Magnesium Salts on Athletic Performance

For Researchers, Scientists, and Drug Development Professionals

Magnesium is an essential mineral that plays a pivotal role in over 300 enzymatic reactions, including those critical for energy production, muscle function, and neuromuscular coordination. For athletes, maintaining optimal magnesium levels is crucial for performance and recovery. However, the plethora of magnesium supplements on the market, each with a different salt form, presents a challenge in selecting the most efficacious option. This guide provides a comparative analysis of various magnesium salts, summarizing the available experimental data on their impact on athletic performance.

Comparative Efficacy of Different Magnesium Salts on Athletic Performance

The following table summarizes findings from various studies on the effects of different magnesium salts on key athletic performance indicators. It is important to note that these results are collated from separate studies with differing methodologies, and direct comparisons should be interpreted with caution.

Magnesium Salt	Dosage	Duration	Key Findings on Athletic Performance	Reference Study
Magnesium Oxide	212 mg/day	4 weeks	Did not significantly affect performance or recovery indices in physically active women, though it did improve resting ionic magnesium levels.	Finstad et al. (2001)
500 mg/day (with stearate)	1 week	Reduced muscle soreness in recreational runners with low dietary magnesium intake.	Steward et al. (2019)	
Magnesium Glycinate	350 mg/day	10 days	Significantly reduced muscle soreness and improved perceived recovery after eccentric exercise.	Reno et al. (2022)
Magnesium Citrate	450 mg/day	24 weeks	Did not significantly change arterial stiffness or blood pressure in overweight and	Mensink et al. (2022)

			slightly obese individuals. Note: This study did not directly measure athletic performance.	
Magnesium Lactate	Not specified	Not specified	Supplementation of magnesium lactate dihydrate and calcium lactate monohydrate did not significantly improve 20-km cycling time trial performance.	Peveler & Palmer (2012)
Magnesium Chloride	300 mg twice daily	9 days	Decreased VO2max and average power output during a 30-second sprint in participants with normal baseline magnesium levels.	Bomar et al. (2025)
Magnesium Sulfate	10 mg/kg/day	4 weeks	May positively affect performance of sportsmen by decreasing their lactate levels at rest and after exhaustion.	Cinar et al. (2006)

Magnesium L-Threonate	1 gram/day	4 weeks	Currently under investigation for its effects on sleep, recovery, and athletic performance in collegiate athletes. No results are available yet.	NCT07015047
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Study on Magnesium Glycinate and Muscle Soreness (Reno et al., 2022)

- Objective: To examine the effects of magnesium supplementation on muscle soreness and performance.
- Study Design: A double-blind, between-group study.
- Participants: College-aged male (n=9) and female (n=13) subjects.
- Intervention: Participants received either 350 mg/day of magnesium glycinate or a placebo for 10 days.
- Methodology:
 - Baseline Testing: Participants completed an eccentric bench press session to induce fatigue and soreness, followed by a performance session 48 hours later. Performance was assessed by total volume and repetitions to failure at 65%, 75%, and 85% of 1 repetition maximum.

- Soreness Assessment: Muscle soreness was estimated using a Delayed Onset of Muscle Soreness (DOMS) scale at 24, 36, and 48 hours post-exercise.
- Post-Intervention Testing: The baseline testing protocol was repeated after the 10-day supplementation period.
- Key Outcome Measures: Muscle soreness ratings, total repetitions to failure, session rating of perceived exertion, and perceived recovery.

Study on Magnesium Oxide and Physical Performance (Finstad et al., 2001)

- Objective: To determine the effects of magnesium oxide supplementation on performance and recovery in physically active women.
- Study Design: A double-blind, placebo-controlled, crossover trial.
- Participants: 32 physically active women (21 ± 3 years).
- Intervention: Participants received 212 mg/day of magnesium oxide or a placebo for 4 weeks.
- Methodology:
 - Baseline Testing: Included a resting blood pressure measurement, an anaerobic treadmill test, and an incremental (aerobic) treadmill test to determine workload, oxygen uptake, and heart rate at anaerobic threshold and maximal effort.
 - Blood Sampling: Blood samples
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